N-(4-methylidenecyclohexyl)-4-(methylsulfanyl)benzamide
Description
N-(4-methylidenecyclohexyl)-4-(methylsulfanyl)benzamide is a benzamide derivative characterized by a methylidenecyclohexyl group attached to the amide nitrogen and a methylsulfanyl substituent at the para position of the benzamide ring. The methylsulfanyl group may enhance lipophilicity and modulate electronic properties, while the methylidenecyclohexyl moiety could influence steric interactions in biological systems .
Properties
IUPAC Name |
N-(4-methylidenecyclohexyl)-4-methylsulfanylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NOS/c1-11-3-7-13(8-4-11)16-15(17)12-5-9-14(18-2)10-6-12/h5-6,9-10,13H,1,3-4,7-8H2,2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKQFLTNIWDORLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(=O)NC2CCC(=C)CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylidenecyclohexyl)-4-(methylsulfanyl)benzamide typically involves the following steps:
Formation of the Cyclohexyl Ring: The cyclohexyl ring with a methylidene group can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the Benzamide Moiety: The benzamide group can be introduced via an amidation reaction, where an amine reacts with a carboxylic acid derivative.
Addition of the Methylsulfanyl Group: The methylsulfanyl group can be added through a nucleophilic substitution reaction, where a thiol reacts with an appropriate leaving group on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-(4-methylidenecyclohexyl)-4-(methylsulfanyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The benzamide moiety can be reduced to form an amine.
Substitution: The methylsulfanyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like thiols, amines, or halides can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-(4-methylidenecyclohexyl)-4-(methylsulfanyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-methylidenecyclohexyl)-4-(methylsulfanyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Methylsulfanyl vs. Sulfamoyl/Imidazole : The methylsulfanyl group in the target compound and –9 compounds increases lipophilicity compared to polar sulfamoyl () or heterocyclic imidazole () groups. This may enhance membrane permeability but reduce aqueous solubility.
- Methylidenecyclohexyl vs. Tetrazole/Cyclohexyl : The methylidenecyclohexyl group introduces rigidity and steric bulk, contrasting with the smaller tetrazole ring (–9) or flexible cyclohexyl groups (–12). This could affect binding to enzymatic pockets .
Physicochemical Properties
Data from analogous compounds provide insights into expected properties:
Notes:
Key Findings :
- The target compound’s methylidenecyclohexyl group may further optimize target binding.
- Anticancer Activity : Imidazole-substituted benzamides () show higher potency than HPAPB (), indicating substituent-dependent selectivity.
Pharmacokinetics (PK)
Limited PK data are available for benzamide derivatives:
Implications : The target compound’s methylidenecyclohexyl group may prolong half-life by reducing metabolic degradation compared to HPAPB’s hydroxamic acid group .
Biological Activity
N-(4-methylidenecyclohexyl)-4-(methylsulfanyl)benzamide is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological activity of this compound, focusing on its therapeutic properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the following features:
- Cyclohexyl ring : Provides structural stability and hydrophobic interactions.
- Methylidene group : Enhances reactivity and interaction with biological targets.
- Methylsulfanyl group : Imparts unique electronic properties that may influence biological activity.
The molecular formula is with a molecular weight of approximately 255.35 g/mol.
Anti-inflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory activity. In vitro studies have shown that the compound can inhibit the production of pro-inflammatory cytokines, suggesting a potential application in treating inflammatory diseases .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Preliminary studies have demonstrated cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the modulation of signaling pathways related to cell proliferation and apoptosis .
The precise mechanism of action for this compound is still under investigation. However, it is believed to interact with specific molecular targets such as:
- Enzymes : Inhibiting key enzymes involved in inflammation and cancer progression.
- Receptors : Potential binding to cannabinoid receptors (CB1 and CB2), influencing pathways related to pain perception and neuroprotection .
Case Studies
- Study on Anticancer Effects :
-
Anti-inflammatory Assays :
- In a model of acute inflammation, administration of the compound resulted in a significant reduction in edema compared to control groups. This suggests its potential as an anti-inflammatory agent .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| This compound | Structure | Anti-inflammatory and anticancer properties |
| 4-Methyl-N-(methylsulfonyl)benzamide | Structure | Known for its role in various chemical syntheses |
| 4-(Dimethylamino)-N-(4-methylidenecyclohexyl)benzamide | Structure | Modulates cannabinoid receptor activity |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(4-methylidenecyclohexyl)-4-(methylsulfanyl)benzamide, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis of benzamide derivatives typically involves amide bond formation between a carboxylic acid derivative (e.g., 4-(methylsulfanyl)benzoic acid) and an amine (e.g., 4-methylidenecyclohexylamine). Coupling agents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with catalysts such as 4-dimethylaminopyridine (DMAP) are critical for activating the carboxyl group . Reaction conditions (e.g., solvent polarity, temperature, and stoichiometry) must be optimized: polar aprotic solvents (e.g., DMF) at 0–25°C for 12–24 hours often yield >70% purity. Post-synthesis purification via column chromatography or recrystallization is recommended .
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : - and -NMR confirm the methylidenecyclohexyl group (δ ~5.2 ppm for vinyl protons) and methylsulfanyl substituent (δ ~2.5 ppm for S–CH) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak ([M+H]) and fragmentation patterns .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% required for biological assays) .
Advanced Research Questions
Q. How does the methylsulfanyl substituent modulate bioactivity compared to other sulfur-containing groups in benzamide derivatives?
- Methodological Answer : The methylsulfanyl group (–SCH) enhances lipophilicity and electron-donating capacity, potentially improving membrane permeability and target binding. Comparative studies with sulfonyl (–SO–) or thioether (–S–) analogs reveal differences in IC values against enzymes like HDACs or kinases. For example, methylsulfanyl derivatives show 2–3× higher inhibitory activity than sulfonyl analogs in HDAC inhibition assays due to reduced steric hindrance . Computational studies (e.g., molecular docking) can map interactions with catalytic pockets .
Q. What experimental strategies resolve contradictions in reported biological activities of structurally similar benzamides?
- Methodological Answer : Contradictions often arise from assay variability (e.g., cell lines, endpoint measurements). To address this:
- Standardized Assays : Use isogenic cell lines and validated protocols (e.g., MTT for cytotoxicity, Western blot for target modulation) .
- Pharmacokinetic Profiling : Compare bioavailability and metabolic stability (e.g., microsomal half-life) to clarify discrepancies in in vivo vs. in vitro efficacy .
- Meta-Analysis : Aggregate data from multiple studies using tools like PRISMA guidelines to identify consensus trends .
Q. How can in silico methods predict the compound’s interaction with HDACs or other epigenetic targets?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model the compound’s binding to HDAC active sites. Focus on zinc coordination (critical for HDAC inhibition) and hydrophobic interactions with the methylidenecyclohexyl group .
- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like LogP, polar surface area, and electronegativity to predict IC values .
Q. What methodologies assess synergistic effects between this compound and adjuvant therapies?
- Methodological Answer :
- Combination Index (CI) : Calculate CI values via the Chou-Talalay method using dose-response matrices (e.g., CI < 1 indicates synergy) .
- Isobologram Analysis : Plot IC values of individual agents vs. combinations to visualize synergistic regions .
- Mechanistic Studies : Use RNA sequencing or phosphoproteomics to identify pathways co-targeted by the compound and adjuvants (e.g., cell-penetrating peptides) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
